(2E)-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-3-(thiophen-2-yl)prop-2-enamide hydrochloride
Description
The compound (2E)-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-3-(thiophen-2-yl)prop-2-enamide hydrochloride is a benzothiazole-derived small molecule with a complex structure featuring:
- A 6-chloro-1,3-benzothiazole core, which is a privileged scaffold in medicinal chemistry due to its role in kinase inhibition and antimicrobial activity.
- A (2E)-3-(thiophen-2-yl)prop-2-enamide moiety, contributing π-π stacking capabilities and structural rigidity.
- A hydrochloride salt formulation, improving bioavailability.
This compound’s design leverages heterocyclic diversity and functional group interplay, common in drug discovery for optimizing target binding and pharmacokinetics.
Properties
IUPAC Name |
(E)-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-3-thiophen-2-ylprop-2-enamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3OS2.ClH/c1-3-23(4-2)11-12-24(19(25)10-8-16-6-5-13-26-16)20-22-17-9-7-15(21)14-18(17)27-20;/h5-10,13-14H,3-4,11-12H2,1-2H3;1H/b10-8+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDGWWOOCRGDLP-VRTOBVRTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C=CC3=CC=CS3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)/C=C/C3=CC=CS3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677482 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1135225-99-8 | |
| Record name | 2-Propenamide, N-(6-chloro-2-benzothiazolyl)-N-[2-(diethylamino)ethyl]-3-(2-thienyl)-, hydrochloride (1:1), (2E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1135225-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-3-(thiophen-2-yl)prop-2-enamide hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the chloro substituent. The thiophene ring is then attached through a coupling reaction, and the diethylaminoethyl group is introduced via nucleophilic substitution. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-3-(thiophen-2-yl)prop-2-enamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the double bond or the benzothiazole ring.
Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro substituent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while nucleophilic substitution of the chloro group can introduce various functional groups.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of this compound is its antimicrobial properties. Research has indicated that benzothiazole derivatives exhibit significant antibacterial and antifungal activities.
Case Study: Synthesis and Evaluation
A study reported the synthesis of a series of N-substituted benzothiazole derivatives, including this compound, which were evaluated against various bacterial strains. The results demonstrated promising activity against Gram-positive bacteria such as Enterococcus faecalis, highlighting the potential of these compounds as new antimicrobial agents .
Anticancer Properties
The benzothiazole scaffold has been extensively studied for its anticancer properties. Compounds containing this structure have shown efficacy in inhibiting tumor growth in various cancer cell lines.
Research Findings
Research has identified that compounds similar to (2E)-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-3-(thiophen-2-yl)prop-2-enamide hydrochloride exhibit cytotoxic effects on cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .
Antifungal Activity
In addition to antibacterial properties, this compound has been evaluated for antifungal activity. The presence of both the benzothiazole and thiophene groups is believed to contribute to its effectiveness against fungal pathogens.
Coordination Chemistry
The amide functional group in this compound allows it to act as a ligand in coordination chemistry. Benzothiazole-based ligands have been used in the development of metal complexes with potential applications in catalysis and materials science.
Insights from Coordination Studies
Studies have shown that metal complexes formed with benzothiazole derivatives exhibit enhanced catalytic properties in organic transformations, demonstrating their versatility beyond biological applications .
Mechanism of Action
The mechanism of action of (2E)-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-3-(thiophen-2-yl)prop-2-enamide hydrochloride involves its interaction with specific molecular targets. The benzothiazole and thiophene rings can interact with enzymes or receptors, modulating their activity. The diethylaminoethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Core
The 6-chloro substitution on the benzothiazole ring distinguishes it from analogs in the European patent EP3348550A1, which feature trifluoromethyl (CF₃) or trifluoromethoxy (OCF₃) groups at the same position (e.g., compounds 3 and 28 in ). Key differences include:
- Lipophilicity : Chloro substituents (ClogP ~2.03) may confer lower lipophilicity compared to CF₃ (ClogP ~2.76), impacting membrane permeability and metabolic stability.
Table 1: Substituent Effects on Benzothiazole Derivatives
*Estimated using fragment-based methods.
Amide Linker and Side Chain Modifications
The diethylaminoethyl group in the target compound contrasts with simpler alkyl or aryl substituents in analogs. For example:
- Patent Compound 3 : Features a 4-methoxyphenylacetyl group, enhancing aromatic interactions but lacking the tertiary amine’s solubilizing effect.
The diethylaminoethyl side chain may improve water solubility via protonation at physiological pH, a critical advantage over non-ionic analogs.
Thiophene vs. Other Aromatic Moieties
The (2E)-3-(thiophen-2-yl)prop-2-enamide group provides a conjugated system for target binding. Comparatively:
- Thiophene offers moderate electron richness and smaller steric bulk than phenyl or pyridyl groups, favoring selective interactions.
Table 2: Aromatic Group Comparisons
| Compound | Aromatic Group | Electron Density | Steric Bulk (ų) |
|---|---|---|---|
| Target Compound | Thiophen-2-yl | Moderate | 65.2 |
| Patent Compound 3 | 4-Methoxyphenyl | High | 78.9 |
| Patent Compound 28 | 3,4-Dichlorophenyl | Low | 82.4 |
Research Findings and Implications
- Synthetic Accessibility : Microwave-assisted synthesis (used in ) achieves moderate yields (~44–45%) for analogs, suggesting the target compound may require optimized protocols for scale-up.
- Comparative bond-length analysis (e.g., C–Cl vs. C–CF₃) could reveal conformational stability.
- Environmental Impact: Quaternary ammonium analogs (e.g., BAC-C12 ) show low critical micelle concentrations (CMC ~0.4 mM), implying the target compound’s diethylaminoethyl group may similarly influence aggregation behavior.
Biological Activity
The compound (2E)-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-3-(thiophen-2-yl)prop-2-enamide hydrochloride is a derivative of benzothiazole, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications based on recent studies.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its pharmacological significance. The presence of chloro and thiophene groups enhances its biological profile. The molecular formula is , with a molecular weight of approximately 308.82 g/mol.
Benzothiazole derivatives often exhibit their biological effects through several mechanisms:
- Enzyme Inhibition : Many benzothiazole compounds inhibit specific enzymes involved in disease pathways, contributing to their anticancer and antimicrobial activities.
- Receptor Modulation : The interaction with various receptors can lead to altered signaling pathways, impacting cell proliferation and apoptosis.
- Reactive Intermediate Formation : The nitro group in some derivatives can undergo bioreduction, leading to reactive intermediates that interact with cellular components .
Antimicrobial Activity
Research has shown that benzothiazole derivatives possess significant antimicrobial properties. For instance, studies indicate that similar compounds exhibit moderate to potent activity against bacteria such as Staphylococcus aureus and Escherichia coli at concentrations around 50 mg/ml . The presence of electron-withdrawing groups like nitro enhances this activity.
Anticancer Activity
Benzothiazole derivatives have also been investigated for their anticancer potential. In vitro studies suggest that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, derivatives with modifications on the benzothiazole ring showed promising results in inhibiting tumor cell proliferation .
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of several benzothiazole derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited significant inhibition zones compared to standard antibiotics .
- Anticancer Screening : In a screening assay against various cancer cell lines, specific derivatives demonstrated IC50 values in the low micromolar range, indicating strong potential for further development as anticancer agents .
Data Summary Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
